molecular formula C12H22O B3054202 1-Dodecen-3-one CAS No. 58879-39-3

1-Dodecen-3-one

Cat. No. B3054202
CAS RN: 58879-39-3
M. Wt: 182.3 g/mol
InChI Key: HFIPGXZCEJXIAM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Odor Threshold : The odor threshold for 1-Dodecen-3-one is approximately 55 ng/lair .

Scientific Research Applications

  • Hydroformylation Studies :Research by Kiedorf et al. (2014) investigated the hydroformylation of 1-dodecene using a rhodium-biphephos catalyst in a thermomorphic solvent system. This study focused on the kinetics of the main reactions and relevant side reactions, providing insights into the formation of the active catalyst and the complex reaction network involved (Kiedorf et al., 2014).

  • Alkylation of Benzene :Research on the alkylation of benzene with 1-dodecene to synthesize linear alkylbenzenes (LAB) was conducted by Cong-zhen Qiao et al. (2004). This study explored the effectiveness of [1-butyl-3-methylimidazolium][tetrachloroaluminate] ionic liquid as a catalyst in this reaction, indicating a novel approach for LAB synthesis with potential industrial applications (Cong-zhen Qiao et al., 2004).

  • Investigation in Bicomponent Systems :T. Kowalska and B. Walczak (1981) explored the association of the 1-dodecene-lauryl alcohol bicomponent system. Their research utilized IR spectroscopy, dielectric permeativity measurements, and cellulose sorbents, contributing to the understanding of molecular interactions in such systems (T. Kowalska & B. Walczak, 1981).

  • Nanoparticle Synthesis and Characterization :A study by Andrew Bernard et al. (2018) on the synthesis of germanium nanoparticles used a solvent mixture including 1-dodecene. This research highlighted how varying concentrations of 1-dodecene in the solvent mixture affect the size and crystallinity of nanoparticles, offering valuable insights for nanoparticle synthesis (Andrew Bernard et al., 2018).

properties

IUPAC Name

dodec-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h4H,2-3,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIPGXZCEJXIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510276
Record name Dodec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58879-39-3
Record name Dodec-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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